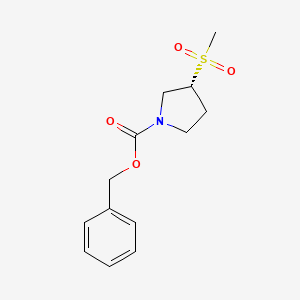

benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate is a chemical compound that features a benzyl group attached to a pyrrolidine ring, which is further substituted with a methanesulfonyl group and a carboxylate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with benzyl alcohol. One efficient method involves the use of tetrabutylammonium iodide (TBAI) as a catalyst under mild and clean conditions . The reaction proceeds via C(sp3)–H bond functionalization, resulting in good to excellent yields of the desired ester.

Industrial Production Methods

Industrial production of benzyl esters, including this compound, often employs flow microreactor systems. These systems allow for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more efficient, versatile, and sustainable process compared to traditional batch methods .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate can undergo several types of chemical reactions, including:

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: Electrophilic substitution reactions can occur at the benzylic position, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3

Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)

Substitution: Bromine (Br2) for benzylic bromination

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate serves as a valuable precursor in the synthesis of bioactive compounds. Its structural characteristics make it suitable for drug discovery and development, particularly in the following areas:

Drug Development

The compound is utilized to generate libraries of structurally diverse compounds, which are essential for screening potential drug candidates. Its sulfonamide derivative nature allows for modifications that can enhance biological activity against specific targets, such as enzymes or receptors involved in disease processes.

Analgesic Research

Recent studies have explored its potential as an analgesic agent. The compound's ability to interact with various biological targets may lead to the development of new pain management therapies that minimize side effects associated with traditional analgesics .

Organic Synthesis

This compound is also significant in organic synthesis due to its versatile reactivity:

Synthetic Intermediates

The compound acts as an intermediate in the synthesis of other complex molecules, particularly those containing pyrrolidine rings. Its unique functional groups facilitate various chemical reactions, including nucleophilic substitutions and coupling reactions.

Asymmetric Synthesis

Its chiral center allows for applications in asymmetric synthesis, where it can be used to produce enantiomerically enriched compounds, which are crucial in pharmaceuticals.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in various research settings:

Wirkmechanismus

The mechanism of action of benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and biological pathways, ultimately resulting in the desired therapeutic or chemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Benzyl alcohol

- Benzyl chloride

- Benzyl benzoate

Uniqueness

Benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate is unique due to its specific structural features, including the presence of a methanesulfonyl group and a pyrrolidine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

Benzyl (3R)-3-methanesulfonylpyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of metalloproteases. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a benzyl group and a methanesulfonyl moiety. The compound's structure can be represented as follows:

- Molecular Formula : C12H15NO4S

- Molecular Weight : 273.32 g/mol

1. Inhibition of Metalloproteases

This compound has been identified as a potent inhibitor of metalloproteases, particularly zinc-dependent enzymes. These enzymes play critical roles in various physiological processes, including extracellular matrix remodeling and signal transduction.

Mechanism of Action :

- The compound binds to the active site of metalloproteases, disrupting their catalytic activity. This inhibition is particularly relevant in pathological conditions associated with excessive proteolytic activity, such as cancer metastasis and cardiovascular diseases .

2. Therapeutic Implications

The biological activity of this compound suggests several therapeutic applications:

- Cardiovascular Disorders : By inhibiting metalloproteases involved in vasoconstriction, it may help manage conditions like hypertension and heart failure.

- Cerebroprotective Effects : The compound has potential applications in protecting against ischemic damage in cerebral tissues .

- Cancer Treatment : Its ability to inhibit tumor-associated metalloproteases could make it a candidate for cancer therapies aimed at preventing metastasis.

Case Study 1: Inhibition of Endothelin-Converting Enzyme

A study investigated the effects of this compound on endothelin-converting enzyme (ECE), a key metalloprotease involved in cardiovascular regulation. The results indicated that the compound effectively reduced ECE activity, leading to decreased endothelin levels and subsequent vasodilation in animal models .

Case Study 2: Cytostatic Properties

Another research effort explored the cytostatic effects of this compound on cancer cell lines. It was found that treatment with this compound resulted in significant reductions in cell proliferation and induced apoptosis in various cancer cell types, highlighting its potential as an anti-cancer agent .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Therapeutic Implications |

|---|---|---|

| Inhibition of Metalloproteases | Binds to active sites, disrupting function | Cardiovascular disorders |

| Cerebroprotective Effects | Reduces ischemic damage | Stroke prevention |

| Cytostatic Effects | Induces apoptosis in cancer cells | Cancer treatment |

Eigenschaften

IUPAC Name |

benzyl (3R)-3-methylsulfonylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-19(16,17)12-7-8-14(9-12)13(15)18-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHSGPQXCFFCKE-GFCCVEGCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.